2-O-Methylanigorufone
Overview
Description
2-Methoxy-9-phenyl-1H-phenalen-1-one is an organic compound with the molecular formula C20H14O2. It belongs to the class of phenylnaphthalenes, which are compounds containing a naphthalene bound to a phenyl group
Mechanism of Action
Target of Action
2-O-Methylanigorufone, also known as 2-METHOXY-9-PHENYLPHENALEN-1-ONE or 2-methoxy-9-phenyl-1H-phenalen-1-one, is primarily targeted against fungi . It is a natural product isolated from the plant Musa acuminata .
Mode of Action
It is known to exhibit antifungal properties . It is likely that the compound interacts with specific targets in fungi, leading to their inhibition or death.
Result of Action
The primary result of the action of this compound is its antifungal effect . By inhibiting the growth of fungi, it can help control fungal infections.
Preparation Methods
The synthesis of 2-O-Methylanigorufone can be achieved through several synthetic routes. One common method involves the reaction of 9-phenyl-1H-phenalen-1-one with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
2-Methoxy-9-phenyl-1H-phenalen-1-one has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Methoxy-9-phenyl-1H-phenalen-1-one can be compared with other similar compounds, such as:
2-Methoxyphenalen-1-one: This compound has a similar structure but lacks the phenyl group, which may result in different chemical and biological properties.
9-Phenyl-1H-phenalen-1-one: This compound lacks the methoxy group, which can affect its reactivity and applications.
The presence of both the methoxy and phenyl groups in 2-O-Methylanigorufone makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
2-methoxy-9-phenylphenalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-22-17-12-15-9-5-8-14-10-11-16(13-6-3-2-4-7-13)19(18(14)15)20(17)21/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGWQRQXPUQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC=CC=C4)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435434 | |
Record name | 1H-Phenalen-1-one, 2-methoxy-9-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030840 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56252-05-2 | |
Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56252-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Phenalen-1-one, 2-methoxy-9-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030840 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 - 109 °C | |
Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030840 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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